molecular formula C15H19N3O3 B2709292 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile CAS No. 2034317-31-0

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile

Cat. No.: B2709292
CAS No.: 2034317-31-0
M. Wt: 289.335
InChI Key: BAWFSWHDLIGYIW-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile is a chemical compound with diverse applications in scientific research. It is used in various fields, including drug development and material synthesis. This compound is known for its unique structure, which includes a piperidine ring, a carbonitrile group, and a methoxyethoxy group attached to an isonicotinoyl moiety.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile are not well-documented. Piperidine derivatives, which this compound is a part of, have been known to interact with various enzymes and proteins

Molecular Mechanism

The molecular mechanism of action of 1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile involves several steps. One common method includes the reaction of piperidine-4-carbonitrile with 2-(2-methoxyethoxy)isonicotinoyl chloride under specific conditions. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isonicotinoyl moiety. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Comparison with Similar Compounds

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile can be compared with other similar compounds, such as:

    Piperidine-4-carbonitrile: This compound shares the piperidine ring and carbonitrile group but lacks the methoxyethoxy and isonicotinoyl moieties.

    N-Boc-piperidine-4-carbonitrile: Similar to piperidine-4-carbonitrile but with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-8-9-21-14-10-13(2-5-17-14)15(19)18-6-3-12(11-16)4-7-18/h2,5,10,12H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFSWHDLIGYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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